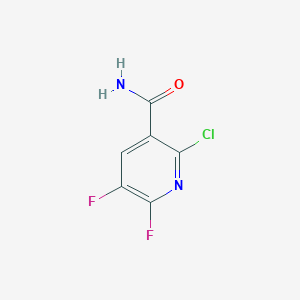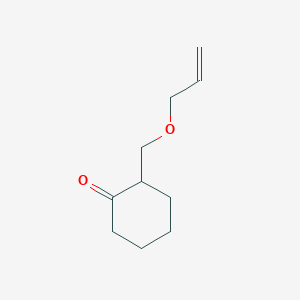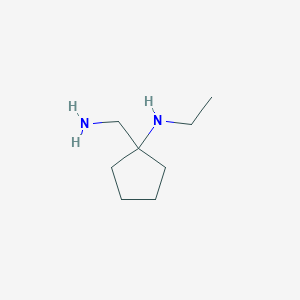
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro-
概要
説明
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- is a chemical compound with the molecular formula C6H3ClF2N2O It is a derivative of nicotinamide, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- can be achieved through several synthetic routes. One common method involves the selective chlorination and fluorination of nicotinamide derivatives. For instance, starting from 2,6-dichloro-5-fluoro-nicotinic acid, selective removal of chlorine atoms and subsequent hydrolysis can yield 2-chloro-5-fluoro-nicotinic acid, which can then be further fluorinated to obtain 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, selective halogenation, and controlled hydrolysis under specific conditions to achieve the desired product .
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- include other halogenated nicotinamide derivatives, such as:
- 2-Chloro-5-fluoro-nicotinamide
- 2,6-Dichloro-5-fluoro-nicotinamide
- 2-Chloro-5-iodo-nicotinamide
Uniqueness
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C6H3ClF2N2O |
|---|---|
分子量 |
192.55 g/mol |
IUPAC名 |
2-chloro-5,6-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H3ClF2N2O/c7-4-2(6(10)12)1-3(8)5(9)11-4/h1H,(H2,10,12) |
InChIキー |
JBLHYAFLUQSWOF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1F)F)Cl)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Cyanomethyl)phenyl]propionic acid](/img/structure/B8528858.png)





![3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL](/img/structure/B8528909.png)


![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[[(1r)-1-phenylethoxy]methyl]-](/img/structure/B8528922.png)
![6-(m-Acetamidophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8528926.png)
![3H-1,2,3-Triazolo[4,5-b]pyridine, 1-oxide](/img/structure/B8528927.png)


